Lower Procured Cost Versus Ethyl 5-Bromopentanoate in Kilogram-Scale Grignard Cross-Coupling
In a comparative kilogram-scale route to 8-methylnonanoic acid, the combination of isobutyl bromide with ethyl 6-bromohexanoate was selected over isoamyl bromide with ethyl 5-bromopentanoate. Both synthetic routes gave satisfactory yields, but the ethyl 6-bromohexanoate pathway was expressly chosen because the raw materials were available at a lower cost [1]. The decision was made in the context of an industrial contract manufacturing campaign targeting 200–300 mole scale, establishing that procurement economics—not synthetic parity—drove the final selection.
| Evidence Dimension | Procurement cost of raw-material pair for Grignard cross-coupling |
|---|---|
| Target Compound Data | Isobutyl bromide + ethyl 6-bromohexanoate: route selected for scale-up |
| Comparator Or Baseline | Isoamyl bromide + ethyl 5-bromopentanoate: route feasible but not selected |
| Quantified Difference | Both routes synthetically viable; selection based on lower raw-material cost for 6BHE route (exact cost differential not disclosed in publication) |
| Conditions | Copper-catalyzed Grignard cross-coupling; 200–300 mol scale; THF/NMP, −20 °C, CuBr catalyst |
Why This Matters
For procurement at pilot or industrial scale, ethyl 6-bromohexanoate offers a documented cost advantage over the one-carbon-shorter ethyl 5-bromopentanoate when used as the electrophile in Grignard-based chain elongation.
- [1] Kurosawa W, Nakano T, Amino Y. Practical large-scale production of dihydrocapsiate, a nonpungent capsaicinoid-like substance. Biosci Biotechnol Biochem. 2017;81(2):211-221. doi:10.1080/09168451.2016.1254533. View Source
